molecular formula C13H26O3 B8623648 1,1-Diisopropoxy-2,2-dimethyl-3-pentanone CAS No. 349655-04-5

1,1-Diisopropoxy-2,2-dimethyl-3-pentanone

Cat. No. B8623648
Key on ui cas rn: 349655-04-5
M. Wt: 230.34 g/mol
InChI Key: WMBLASAVFBJTRI-UHFFFAOYSA-N
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Patent
US06867305B2

Procedure details

To a solution of keto aldehyde 19 (6.40 g, 50 mmol) in isopropanol (100 mL) was added triisopropyl orthoformate (16.7 mL, 75 mmol) and p-TsOH (951 mg, 5.0 mmol). After the mixture was stirred for 3 h, it was poured into brine (100 mL) and extracted with ether (3×100 mL). The combined organic layers were dried and concentrated in vacuo to give 50 as a pale yellow liquid (10.12 g, 88%: IR (neat) 2976, 2935, 1697, 1460, 1379, 1314, 1174, 1125, 1082, 1028 cm−1; 1H NMR (300 MHz, CDCl3) δ 4.58 (s, 1H), 3.80 (sept, J=6.1 Hz, 2H), 2.51 (q, J=7.2 Hz, 2H), 1.18 (d, J=6.2 Hz, 6H), 1.12 (s, 6H), 1.08 (d, J=6.2 Hz, 6H), 0.95 (t, J=7.2 Hz, 3H); 13C NMR (75 MHz, CDCl3) δ 215.8, 104.0, 70.7, 53.4, 32.8, 23.8, 22.4, 20.3, 8.0; HRMS calcd for C10H19O2 (M-C3H7) 171.1385, found 171.1377.
[Compound]
Name
keto aldehyde
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step One
Quantity
951 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH:1]([O:10][CH:11]([CH3:13])[CH3:12])([O:6][CH:7]([CH3:9])[CH3:8])OC(C)C.[CH3:14][C:15]1[CH:16]=C[C:18](S(O)(=O)=O)=[CH:19][CH:20]=1.C([OH:28])(C)C>[Cl-].[Na+].O>[CH:11]([O:10][CH:1]([O:6][CH:7]([CH3:8])[CH3:9])[C:15]([CH3:16])([CH3:14])[C:20](=[O:28])[CH2:19][CH3:18])([CH3:12])[CH3:13] |f:3.4.5|

Inputs

Step One
Name
keto aldehyde
Quantity
6.4 g
Type
reactant
Smiles
Name
Quantity
16.7 mL
Type
reactant
Smiles
C(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
951 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)OC(C(C(CC)=O)(C)C)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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